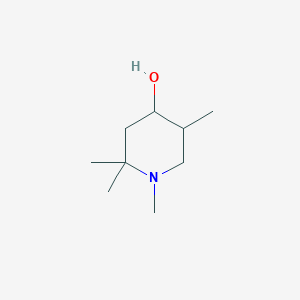
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
説明
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine, commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of benzoxazine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of DCB is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. DCB has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DCB has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to their death. DCB has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, DCB has been reported to exhibit low toxicity and high selectivity towards cancer cells.
実験室実験の利点と制限
DCB has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. DCB is also stable under normal laboratory conditions and can be easily stored. However, DCB has some limitations, such as its low solubility in water and its potential toxicity towards non-cancerous cells.
将来の方向性
There are several future directions for the research and development of DCB. One of the potential applications of DCB is in the synthesis of novel MOFs for gas storage and separation. DCB can also be used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, the anticancer and anti-inflammatory properties of DCB can be further investigated for their potential clinical applications. Finally, the toxicity and pharmacokinetics of DCB can be studied in more detail to assess its safety for use in humans.
Conclusion:
In conclusion, DCB is a promising compound that has shown potential in various scientific studies. Its synthesis method is well-established, and it exhibits several pharmacological properties that make it a promising candidate for various applications. However, more research is needed to fully understand its mechanism of action, toxicity, and potential clinical applications. The future directions for the research and development of DCB are diverse and hold great promise for the scientific community.
科学的研究の応用
DCB has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. DCB has also been investigated for its potential as a fluorescent probe, as it exhibits strong fluorescence properties in the presence of certain metal ions. Furthermore, DCB has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2NO/c27-22-16-15-18(17-23(22)28)25-29-24-14-8-7-13-21(24)26(30-25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,25,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEITDLQTROXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)

![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)

![9-chloro-6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291642.png)
![4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291649.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)
![2-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4291657.png)
![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291661.png)
![6-amino-3-(2,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291665.png)

![3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4291695.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4291701.png)
![methyl [6'-amino-5'-cyano-3'-(4-methoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4291706.png)